1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one
Description
Molecular Formula: C₁₃H₁₈FN₃O
Molecular Weight: 251.3 g/mol
Structural Features:
- Contains a 1,4-diazepane (7-membered ring with two nitrogen atoms) core.
- Substituted at the 4-position with a 2-amino-4-fluorophenyl group.
- A ketone group (ethanone) is attached to the diazepane nitrogen .
Applications:
Primarily used in research settings (e.g., as a ligand for receptor studies or antimicrobial agent development) .
Properties
IUPAC Name |
1-[4-(2-amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-10(18)16-5-2-6-17(8-7-16)13-4-3-11(14)9-12(13)15/h3-4,9H,2,5-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDJAMLPWPLWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one, with the CAS number 1275755-68-4, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18FN3O
- Molecular Weight : 251.3 g/mol
- Structure : The compound features a diazepane ring and an amino group substituted with a fluorophenyl moiety, which may influence its pharmacological profile.
Biological Activity Overview
The biological activity of 1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : It has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma), with reported IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.25 ± 2.5 | Induces apoptosis and cell cycle arrest |
| HepG2 | 3.84 ± 0.54 | Inhibits HDAC activity, promoting apoptosis |
The compound's ability to induce apoptosis was confirmed through assays such as the Acridine Orange/Ethidium Bromide dual staining assay .
2. Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects:
- Dopamine Transporter Inhibition : It has been noted for its potential as a dopamine transporter (DAT) inhibitor, which could be beneficial in treating conditions related to dopaminergic dysregulation .
The mechanisms underlying the biological activities of this compound are still being explored. However, it is hypothesized that:
- The fluorophenyl moiety enhances binding affinity to various receptors and enzymes involved in cancer progression and neuropharmacological pathways.
- The presence of the diazepane ring may contribute to its interaction with GABA receptors, influencing neuroactivity.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticancer Efficacy Study : A recent study evaluated the anticancer effects of various derivatives of similar compounds, highlighting the importance of specific functional groups in enhancing activity against cancer cell lines .
- Neuropharmacology Research : Research on related compounds suggests that modifications in the diazepane structure can significantly affect DAT affinity and selectivity .
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-[4-(2-amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one lies in its potential as a pharmacological agent. Its structural similarity to known psychoactive compounds suggests possible uses in treating neurological disorders.
Case Study: Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the efficacy of various diazepane derivatives, highlighting the importance of substituents like fluorine in enhancing bioactivity .
Neuroscience Research
This compound may also be investigated for its effects on neurotransmitter systems. The presence of the amino group can influence interactions with serotonin and dopamine receptors, making it a candidate for studies on mood regulation and anxiety disorders.
Data Table: Neurotransmitter Interaction Studies
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| Diazepan Derivative A | Serotonin 5-HT1A | Agonist | |
| Diazepan Derivative B | Dopamine D2 | Antagonist | |
| 1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one | TBD | TBD | Ongoing |
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to modify functional groups for desired chemical properties.
Case Study: Synthesis Pathways
A recent publication detailed several synthetic routes to obtain this compound, emphasizing its utility in creating libraries of analogs for biological testing . The synthesis often involves multi-step reactions starting from commercially available precursors.
Biological Studies
The compound's non-ionic nature makes it suitable for use as a buffering agent in biological assays, particularly in cell culture environments where pH stability is crucial.
Application Example: Cell Culture Buffering
In cell culture studies, maintaining optimal pH levels is essential for cellular function. The compound has been tested as a buffering agent within a pH range of 6 to 8.5, demonstrating effectiveness in stabilizing cellular environments during experiments .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs
Key Observations :
- The target compound’s smaller size (251.3 g/mol) compared to analogs like the pyrimidine derivative (504.1 g/mol) may enhance bioavailability .
Key Observations :
- Yields for diazepane derivatives vary widely (33–48%), influenced by purification complexity and salt formation .
- The target compound’s synthesis likely shares steps like amine coupling and chromatography with analogs .
Pharmacological Activity
Key Observations :
- Diazepane derivatives exhibit diverse activities, from antimicrobial () to antifungal ().
- The target compound’s 2-amino-4-fluorophenyl group may enhance binding to amine-sensitive targets (e.g., kinases or GPCRs) .
Key Observations :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
